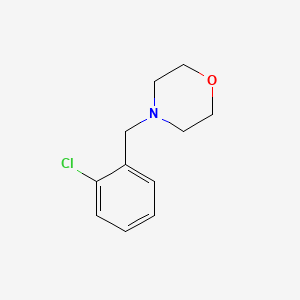![molecular formula C20H17NO6 B2778733 (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)prop-2-enamide CAS No. 2321343-49-9](/img/structure/B2778733.png)
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound you mentioned appears to be an organic compound, likely with multiple functional groups.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, with each step typically involving reactants, reagents, and conditions. The yield and purity of each step would also be considered.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including its stereochemistry. Techniques like X-ray crystallography, NMR, and IR spectroscopy are often used.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. The conditions, reagents, and products of these reactions would be noted.Physical And Chemical Properties Analysis
This would include studying the compound’s melting point, boiling point, solubility, optical activity, and other physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Solvent Interaction with Crystals
Edgar et al. (1999) explored the interaction of solvents with benzamide crystals, highlighting how solvent molecules can influence crystal morphology and induce twinning. The study's findings on the surface orientation and adsorption of amide cosolvents may offer insights into the crystalline behavior of related amide compounds in different solvents, potentially relevant to the synthesis and crystallization of "(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)prop-2-enamide" (Edgar, R., Schultz, T., Rasmussen, F., Feidenhans'l, R., & Leiserowitz, L., 1999).
Synthesis of Substituted Enamides
Berrée et al. (2009) reported a one-pot synthesis method for substituted enamides and enol benzoates, utilizing a Mitsunobu reaction followed by allylboration. This method could be applicable to synthesizing derivatives of the target compound by introducing substitutions at the enamide moiety, offering a route to diversify its structural and functional properties (Berrée, F., Gernigon, N., Hercouet, A., Lin, C., & Carboni, B., 2009).
Antifungal Potential of Benzamide Derivatives
Narayana et al. (2004) synthesized new benzamide derivatives with potential antifungal activity. The structural motifs in these compounds, particularly the benzamide core linked to different heterocycles, suggest that similar compounds, including the target molecule, might possess biological activities worth exploring for pharmaceutical applications (Narayana, B., Raj, K. K. V., Ashalatha, B. V., Kumari, N., & Sarojini, B., 2004).
Synthesis and Characterization of Novel Compounds
Wu et al. (2014) focused on synthesizing benzamide derivatives and evaluating their anti-fatigue effects, demonstrating the potential of benzamide compounds in developing therapeutics. The methodological approaches and biological assessments in this study could guide research into the health-related applications of the target compound (Wu, X., Fan, W., Pan, Y., Zhai, Y., Niu, Y., Li, C., & Mei, Q., 2014).
Safety And Hazards
The compound’s toxicity, flammability, and other hazards would be studied. This information is crucial for handling and storing the compound safely.
Zukünftige Richtungen
This could involve potential applications of the compound, further reactions it could undergo, and other research that could be done.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c22-14(15-6-7-18(27-15)16-2-1-9-24-16)11-21-20(23)8-4-13-3-5-17-19(10-13)26-12-25-17/h1-10,14,22H,11-12H2,(H,21,23)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIYUVVXQQHBBL-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC(C3=CC=C(O3)C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC(C3=CC=C(O3)C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

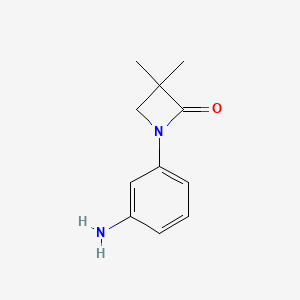
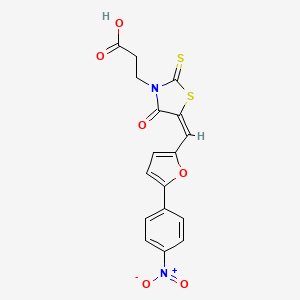
![2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2778652.png)
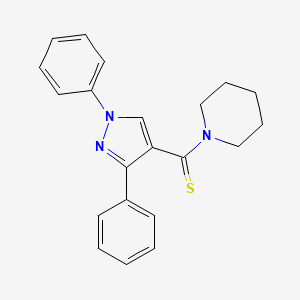
![2-[(3-Methylbutyl)amino]propanoic acid hydrochloride](/img/structure/B2778657.png)
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2778659.png)
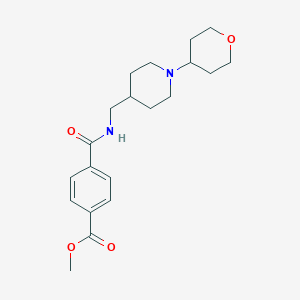
![3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)propanamide](/img/structure/B2778662.png)
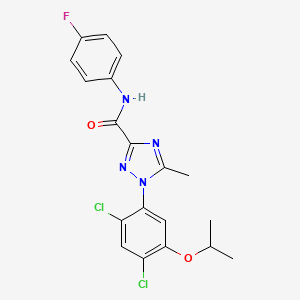
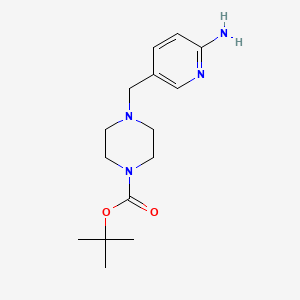
![2-(2,4-dichlorophenoxy)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone](/img/structure/B2778668.png)
![2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2778669.png)
